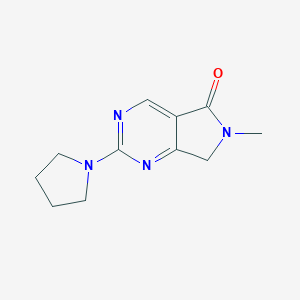
6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one is a chemical compound with potential therapeutic applications. It is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of 6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling pathways.
Biochemical And Physiological Effects
Studies have shown that 6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one has several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the growth and proliferation of cancer cells. Additionally, it has been found to improve cognitive function and memory in animal models of neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one in lab experiments is its specificity for certain enzymes and signaling pathways. This allows for targeted inhibition and analysis of specific biological processes. However, one limitation is that the compound may have off-target effects or interfere with other cellular processes.
Future Directions
Future research on 6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one could focus on several areas. One area of interest is the development of more potent and selective analogs of the compound. Another area is the investigation of its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies could explore its potential use in treating other neurological disorders and viral infections.
Synthesis Methods
The synthesis of 6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one involves the reaction of 6-methyl-2-amino-5-nitro-pyrimidin-4-one with pyrrolidine in the presence of a reducing agent. This method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
122113-51-3 |
|---|---|
Product Name |
6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one |
Molecular Formula |
C11H14N4O |
Molecular Weight |
218.26 g/mol |
IUPAC Name |
6-methyl-2-pyrrolidin-1-yl-7H-pyrrolo[3,4-d]pyrimidin-5-one |
InChI |
InChI=1S/C11H14N4O/c1-14-7-9-8(10(14)16)6-12-11(13-9)15-4-2-3-5-15/h6H,2-5,7H2,1H3 |
InChI Key |
FFNNWPRCYPVLOF-UHFFFAOYSA-N |
SMILES |
CN1CC2=NC(=NC=C2C1=O)N3CCCC3 |
Canonical SMILES |
CN1CC2=NC(=NC=C2C1=O)N3CCCC3 |
Other CAS RN |
122113-51-3 |
synonyms |
5H-Pyrrolo(3,4-d)pyrimidin-5-one, 6,7-dihydro-6-methyl-2-(1-pyrrolidin yl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



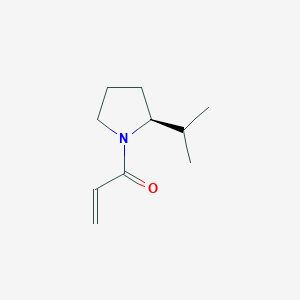
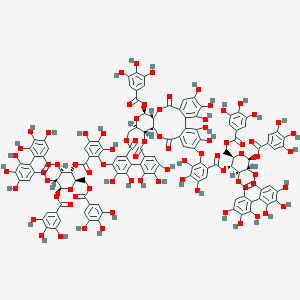

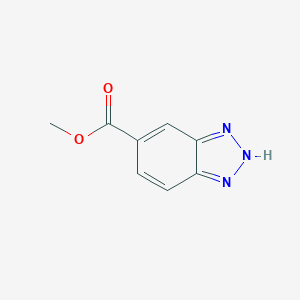
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)

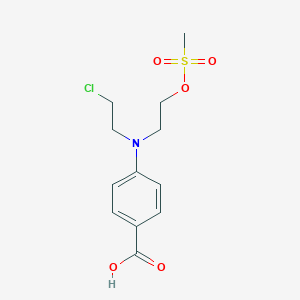
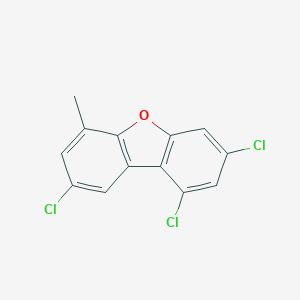
![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)
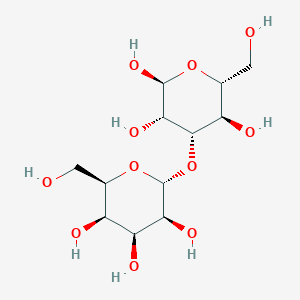
![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B56156.png)
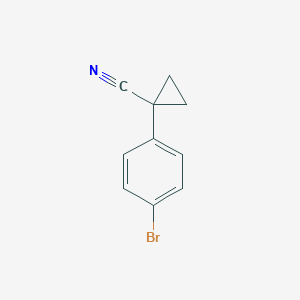
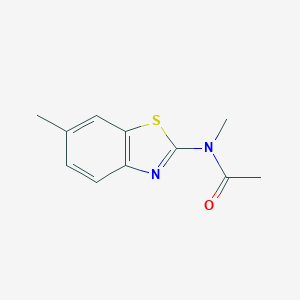
![disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate](/img/structure/B56161.png)